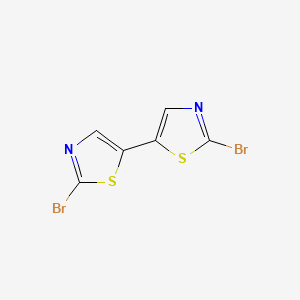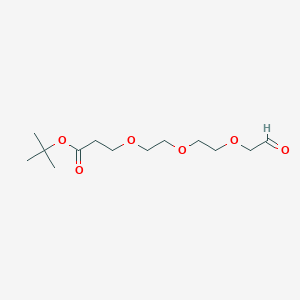
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is an organic compound with the molecular formula C13H24O6 It is a derivative of propanoic acid and contains a tert-butyl ester group along with a polyether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate typically involves the esterification of 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. Post-reaction, the product is typically purified through distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The polyether chain can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoic acid and tert-butyl alcohol.
Reduction: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanol.
Substitution: Various substituted polyether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of polyether-based compounds.
Pharmaceuticals: The compound can be used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the preparation of polymeric materials and surfactants due to its polyether chain, which imparts flexibility and solubility in various solvents.
Biological Studies: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its polyether chain may interact with enzymes or cellular membranes, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-ethoxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-methoxyethoxy)ethoxy)propanoate
Uniqueness
tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate is unique due to the presence of the oxo group in its polyether chain, which can impart different reactivity and properties compared to its analogs. This oxo group can participate in additional chemical reactions, such as nucleophilic additions, which are not possible with the hydroxy, ethoxy, or methoxy derivatives.
Eigenschaften
Molekularformel |
C13H24O6 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C13H24O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h5H,4,6-11H2,1-3H3 |
InChI-Schlüssel |
BZICCGPFDIWFPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


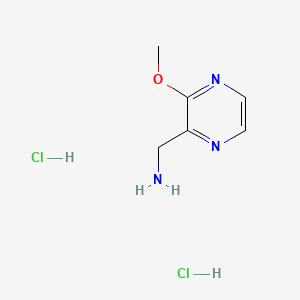
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)

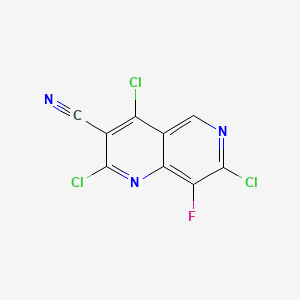
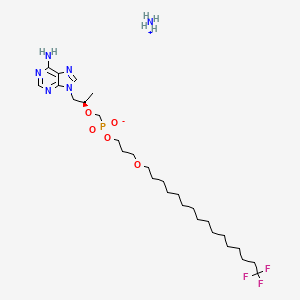
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
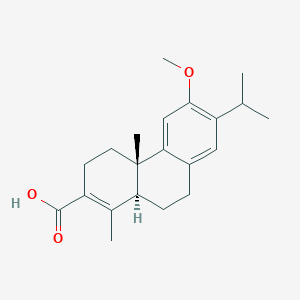

![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
